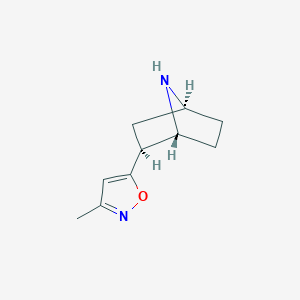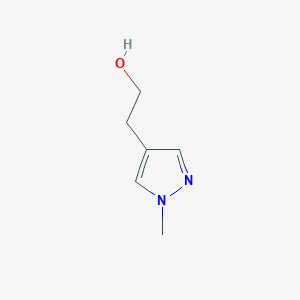
(+-)-Epiboxidine
Vue d'ensemble
Description
Epiboxidine is a chemical compound that acts as a partial agonist at neural nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . It was developed as a less toxic analogue of the potent frog-derived alkaloid epibatidine .
Synthesis Analysis
Epiboxidine hydrochlorides (+)-2 and (-)-2, which are the structural analogs of the antipodes of epibatidine (±)-1, as well as the enantiomeric pairs (+)-3/ (-)-3 and (+)-4/ (-)-4 were synthesized and tested for binding affinity at α4β2 and α7 nicotinic acetylcholine receptor (nAChR) subtypes . The final derivatives were prepared through the condensation of racemic N-Boc-7-azabicyclo .
Molecular Structure Analysis
Epiboxidine has a molecular formula of C10H14N2O and a molecular weight of 178.23 g/mol . The IUPAC name for Epiboxidine is (1R,2S,4S)-6-(3-Methylisoxazol-5-yl)-7-azabicyclo[2.2.1]heptane .
Chemical Reactions Analysis
Epiboxidine and its analogues have been synthesized and tested for binding affinity at α4β2 and α7 neuronal nicotinic acetylcholine receptor (nAChR) subtypes . The pharmacological analysis carried out on the three new enantiomeric pairs evidenced an overall negligible degree of enantioselectivity at both nAChRs subtypes .
Physical And Chemical Properties Analysis
Epiboxidine has a molecular weight of 178.23 g/mol . The IUPAC name for Epiboxidine is (1R,2S,4S)-6-(3-Methylisoxazol-5-yl)-7-azabicyclo[2.2.1]heptane .
Applications De Recherche Scientifique
Neurological Research
Epiboxidine is a chemical compound that acts as a partial agonist at neural nicotinic acetylcholine receptors, binding to both the α3β4 and the α4β2 subtypes . It’s used in neurological research to understand the functioning of these receptors and their role in various neurological conditions .
Analgesic Studies
Epiboxidine was developed as a less toxic analogue of the potent frog-derived alkaloid epibatidine, which is around 200 times stronger than morphine as an analgesic . Therefore, it’s used in research related to pain management and the development of new analgesics .
Toxicity Research
Despite its decreased potency and toxicity compared to epibatidine, epiboxidine itself is still too toxic to be developed as a drug for use in humans . Therefore, it’s used in toxicity studies to understand its effects and develop safer analogues .
Drug Development
Epiboxidine is used as a parent compound to derive newer analogues which may be safer and have greater potential for clinical development . This makes it an important compound in pharmaceutical research .
Binding Affinity Studies
Epiboxidine and its analogues have been used in studies to understand the binding affinity at neuronal nicotinic acetylcholine receptors . These studies are crucial in the development of drugs that target these receptors .
Molecular Modeling Investigations
Epiboxidine and its related compounds have been used in molecular modeling investigations to understand their interaction with neuronal nicotinic acetylcholine receptors . This helps in the design of new drugs with improved efficacy and safety .
Mécanisme D'action
Target of Action
Epiboxidine acts as a partial agonist at neural nicotinic acetylcholine receptors . It binds to both the α3β4 and the α4β2 subtypes . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
As a partial agonist, epiboxidine can bind to its target receptors and mimic the action of the natural ligand, acetylcholine, to a certain extent . This interaction results in the activation of these receptors, leading to changes in the flow of ions across the cell membrane and subsequent signal transmission .
Biochemical Pathways
Given its action on nicotinic acetylcholine receptors, it is likely to influence pathways involving cholinergic neurotransmission .
Result of Action
The activation of nicotinic acetylcholine receptors by epiboxidine can lead to various cellular effects, depending on the specific subtype of receptor and its location in the body . For instance, activation of these receptors in the nervous system can influence neuronal signaling .
Action Environment
The action, efficacy, and stability of epiboxidine can be influenced by various environmental factors. These may include the presence of other substances that can interact with the same receptors, the pH of the environment, and the presence of enzymes that can metabolize the compound .
Orientations Futures
Despite its decreased potency and toxicity compared to epibatidine, epiboxidine itself is still too toxic to be developed as a drug for use in humans. It is used in scientific research and as a parent compound to derive newer analogues which may be safer and have greater potential for clinical development .
Propriétés
IUPAC Name |
5-[(1R,2S,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6-4-10(13-12-6)8-5-7-2-3-9(8)11-7/h4,7-9,11H,2-3,5H2,1H3/t7-,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEFPQBPVBFCSD-XHNCKOQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CC3CCC2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@H]2C[C@@H]3CC[C@H]2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172258 | |
| Record name | (+/-)-Epiboxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
188895-96-7 | |
| Record name | Epiboxidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188895-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Epiboxidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188895967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Epiboxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPIBOXIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI646L2ARJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)





![9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B63106.png)

![6-Methyl-5-azaspiro[2.4]heptan-1-amine](/img/structure/B63113.png)




